2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
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Overview
Description
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is a complex organic compound that features both phenoxy and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE typically involves the reaction of quinoxalin-2(1H)-one with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenoxy group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Phenoxyacetamide: Shares the phenoxy group but lacks the quinoxaline moiety.
Quinazoline: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is unique due to its combination of phenoxy and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit a broader spectrum of biological activities compared to its simpler counterparts.
Properties
IUPAC Name |
2-phenoxy-N-(3-quinoxalin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(15-27-18-9-2-1-3-10-18)24-17-8-6-7-16(13-17)21-14-23-19-11-4-5-12-20(19)25-21/h1-14H,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTWUPGTMHHRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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